molecular formula C12H10BrClO2 B13901518 1-Bromo-8-chloro-3-(methoxymethoxy)naphthalene

1-Bromo-8-chloro-3-(methoxymethoxy)naphthalene

Cat. No.: B13901518
M. Wt: 301.56 g/mol
InChI Key: OABCBSBSNQVUJZ-UHFFFAOYSA-N
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Description

1-Bromo-8-chloro-3-(methoxymethoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of bromine, chlorine, and methoxymethoxy groups attached to the naphthalene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-8-chloro-3-(methoxymethoxy)naphthalene can be synthesized through a multi-step process involving the bromination and chlorination of naphthalene, followed by the introduction of the methoxymethoxy group. The general synthetic route involves:

    Bromination: Naphthalene is treated with bromine to introduce the bromine atom at the desired position.

    Chlorination: The brominated naphthalene is then subjected to chlorination to introduce the chlorine atom.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-8-chloro-3-(methoxymethoxy)naphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding naphthoquinones.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydronaphthalene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted naphthalene derivatives.

    Oxidation Reactions: Formation of naphthoquinones.

    Reduction Reactions: Formation of dihydronaphthalene derivatives.

Scientific Research Applications

1-Bromo-8-chloro-3-(methoxymethoxy)naphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-8-chloro-3-(methoxymethoxy)naphthalene involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms can participate in halogen bonding, while the methoxymethoxy group can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromonaphthalene: A simpler derivative with only a bromine atom attached to the naphthalene ring.

    1-Chloronaphthalene: A derivative with only a chlorine atom attached to the naphthalene ring.

    1-Bromo-2-methoxynaphthalene: A derivative with a bromine atom and a methoxy group attached to the naphthalene ring.

Uniqueness

1-Bromo-8-chloro-3-(methoxymethoxy)naphthalene is unique due to the presence of both bromine and chlorine atoms along with the methoxymethoxy group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound in various applications.

Properties

Molecular Formula

C12H10BrClO2

Molecular Weight

301.56 g/mol

IUPAC Name

1-bromo-8-chloro-3-(methoxymethoxy)naphthalene

InChI

InChI=1S/C12H10BrClO2/c1-15-7-16-9-5-8-3-2-4-11(14)12(8)10(13)6-9/h2-6H,7H2,1H3

InChI Key

OABCBSBSNQVUJZ-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C2C(=C1)C=CC=C2Cl)Br

Origin of Product

United States

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